Superior Kinase Selectivity: VEGFR2 vs. PDGFR/EGFR/HER2
SU1498 demonstrates a high degree of selectivity for its primary target, VEGFR2 (Flk-1/KDR), with an IC50 of 0.7 μM. In direct comparison, its inhibitory activity against closely related receptor tyrosine kinases is significantly weaker . This selectivity window is a key differentiator from multi-kinase inhibitors.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 0.7 μM (VEGFR2) |
| Comparator Or Baseline | >50 μM (PDGFR-kinase); >100 μM (EGFR-kinase); >100 μM (HER-2 kinase) |
| Quantified Difference | >71-fold selectivity for VEGFR2 over PDGFR; >142-fold over EGFR and HER-2 |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This selectivity profile allows researchers to attribute observed biological effects specifically to VEGFR2 signaling blockade, minimizing experimental noise from off-target PDGFR or EGFR inhibition.
